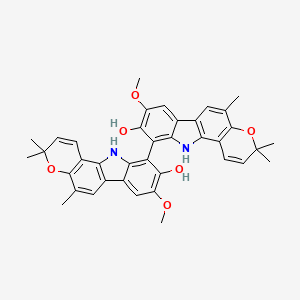
8,8''-Biskoenigine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’'-Biskoenigine is a carbazole alkaloid derived from the plant Murraya koenigii, commonly known as curry leaves. This compound is known for its distinctive chemical structure and potential pharmacological properties. It has garnered interest in various fields of scientific research due to its bioactive nature and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’'-Biskoenigine involves the use of specific elicitors such as methyl jasmonate and salicylic acid to enhance the accumulation of carbazole alkaloids in Murraya koenigii. The methanolic extracts of the treated samples are subjected to UPLC-ESI-QTRAP LC-MS/MS analysis for the separation and quantification of the compound .
Industrial Production Methods: Large-scale production of 8,8’'-Biskoenigine can be achieved by optimizing the concentration and exposure time of elicitors like methyl jasmonate and salicylic acid. This method has shown significant enhancement in the yield of the compound, making it feasible for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 8,8’'-Biskoenigine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced pharmacological properties, such as increased anti-inflammatory and anticancer activities.
Wissenschaftliche Forschungsanwendungen
8,8’'-Biskoenigine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It has potential therapeutic applications in treating diseases like cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of 8,8’'-Biskoenigine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound’s ability to inhibit key signaling pathways makes it a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Mahanine: Another carbazole alkaloid with similar bioactive properties.
Koenigine: Known for its anti-inflammatory and antimicrobial activities.
Koenimbidine: Exhibits significant antioxidant properties.
Uniqueness: 8,8’'-Biskoenigine stands out due to its unique chemical structure and higher potency in various pharmacological activities. Its ability to modulate multiple biological pathways makes it a versatile compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C38H36N2O6 |
|---|---|
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
10-(9-hydroxy-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-10-yl)-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol |
InChI |
InChI=1S/C38H36N2O6/c1-17-13-21-23-15-25(43-7)33(41)27(31(23)39-29(21)19-9-11-37(3,4)45-35(17)19)28-32-24(16-26(44-8)34(28)42)22-14-18(2)36-20(30(22)40-32)10-12-38(5,6)46-36/h9-16,39-42H,1-8H3 |
InChI-Schlüssel |
DQRAEENKHHFBHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C(C(=C(C=C24)OC)O)C5=C6C(=CC(=C5O)OC)C7=C(N6)C8=C(C(=C7)C)OC(C=C8)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)


![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)





